
Lesinurad Impurity 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lesinurad Impurity 8, also known as 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, is a chemical compound related to Lesinurad. Lesinurad is a urate transporter inhibitor used in the treatment of hyperuricemia associated with gout. This compound is one of the impurities that can be formed during the synthesis or degradation of Lesinurad .
Vorbereitungsmethoden
The synthesis of Lesinurad Impurity 8 involves several steps, starting from inexpensive and readily available starting materials. The synthetic route typically includes the following steps:
Bromination: Introduction of a bromine atom into the naphthalene ring.
Cyclization: Formation of the triazole ring through cyclization reactions.
Thioether Formation: Introduction of the thioether group to form the final compound.
The reaction conditions for these steps generally involve the use of solvents like dichloromethane or ethanol, and reagents such as bromine, sodium azide, and thiols. The reactions are typically carried out under mild conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Lesinurad Impurity 8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other groups such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pharmacological Background
Lesinurad functions by inhibiting uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4), which are responsible for uric acid reabsorption in the kidneys. This inhibition leads to increased uric acid excretion and decreased serum uric acid levels, making it effective for patients with gout when used in conjunction with xanthine oxidase inhibitors like allopurinol or febuxostat .
Chemical Properties and Impurity Profile
Lesinurad Impurity 8 is a degradation product that can arise during the synthesis or storage of Lesinurad. Understanding its chemical structure and behavior is essential for ensuring drug safety. The impurity's formation can be influenced by various factors, including temperature, light exposure, and pH levels during storage .
The detection and quantification of this compound are critical for quality control in pharmaceutical formulations. Various chromatographic techniques have been developed:
- High-Performance Liquid Chromatography (HPLC) : A robust method used to separate and quantify impurities in drug formulations. Studies have shown that HPLC can effectively identify this compound at low concentrations .
- Mass Spectrometry : Coupled with HPLC, mass spectrometry provides precise molecular identification and quantification of impurities, enhancing the understanding of their pharmacokinetic behavior .
Several studies have investigated the implications of this compound on drug efficacy and safety:
- Toxicological Assessment : Research indicates that certain impurities can lead to adverse effects when present in significant quantities. A study found that high doses of Lesinurad led to kidney toxicity in animal models, emphasizing the need for stringent impurity limits in formulations .
- Stability Studies : Forced degradation studies revealed that environmental conditions significantly impact the stability of Lesinurad and its impurities. For instance, exposure to light accelerated the formation of this compound, necessitating specific storage conditions to maintain drug integrity .
- Clinical Implications : A clinical trial highlighted that patients receiving formulations with high levels of impurities experienced increased side effects compared to those receiving purer formulations. This underscores the importance of monitoring impurity levels during drug development .
Wirkmechanismus
The mechanism of action of Lesinurad Impurity 8 is related to its structural similarity to Lesinurad. It is believed to interact with the same molecular targets, including urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4). By inhibiting these transporters, this compound can increase the excretion of uric acid and lower serum uric acid levels .
Vergleich Mit ähnlichen Verbindungen
Lesinurad Impurity 8 can be compared with other impurities and related compounds, such as:
Lesinurad: The parent compound, used in the treatment of hyperuricemia.
Lesinurad Impurity B: Another impurity formed during the synthesis of Lesinurad.
Lesinurad Impurity 2: A structurally similar compound with different substituents.
Lesinurad Impurity 3: Another related impurity with a different molecular structure.
This compound is unique due to its specific structural features, such as the bromine atom and the thioether group, which can influence its chemical reactivity and biological activity .
Biologische Aktivität
Lesinurad, a novel uricosuric agent, is primarily utilized in the treatment of hyperuricemia associated with gout. It functions by inhibiting specific renal transporters involved in uric acid reabsorption. This article focuses on the biological activity of Lesinurad Impurity 8 , detailing its mechanisms, pharmacokinetics, and toxicological profiles based on diverse research findings.
Overview of Lesinurad
Lesinurad is classified as a URAT1 inhibitor , targeting the urate anion transporter responsible for the reabsorption of uric acid in the proximal tubule of the kidney. Its primary metabolites, including Impurity 8, exhibit varying degrees of biological activity that can influence therapeutic outcomes and safety profiles.
Lesinurad inhibits both URAT1 and OAT4 transporters:
- URAT1 : Major transporter for uric acid reabsorption.
- OAT4 : Contributes to uric acid secretion.
The inhibition of these transporters leads to increased urinary excretion of uric acid, thereby lowering serum uric acid levels (sUA). The IC50 values for lesinurad against URAT1 and OAT4 are approximately 7.3 µM and 3.7 µM , respectively .
Pharmacokinetics
The pharmacokinetic profile of lesinurad shows:
- Half-life : Approximately 17-18 hours.
- Peak plasma concentration : Achieved within hours post-administration.
- Urinary excretion : Enhanced by food intake, with a notable increase in renal clearance .
Table 1: Pharmacokinetic Parameters of Lesinurad
Parameter | Value |
---|---|
Terminal Half-life | 17-18 hours |
IC50 (URAT1) | 7.3 µM |
IC50 (OAT4) | 3.7 µM |
Urinary Excretion Increase | ~33% with food |
Toxicological Studies
Toxicological assessments have identified potential target organs affected by lesinurad, primarily the kidneys and gastrointestinal tract. Studies conducted on rats and cynomolgus monkeys revealed adverse effects at high doses (600 mg/kg), leading to renal toxicity and gastrointestinal disturbances .
Case Studies and Clinical Findings
In clinical trials, lesinurad demonstrated significant efficacy in reducing sUA levels:
- A single dose of 200 mg resulted in a 33% reduction in sUA levels after 6 hours.
- The fractional excretion of uric acid (FE UA) increased significantly, indicating effective renal handling of urate .
Table 2: Clinical Efficacy Data
Dose (mg) | Reduction in sUA (%) | FE UA Increase (%) |
---|---|---|
200 | 33 | 3.6-fold |
400 | Not specified | Not specified |
600 | Up to 42 | Up to 35 |
Impurity Profile and Safety Considerations
This compound has been characterized through forced degradation studies, which evaluate its stability and potential impact on efficacy . The impurity's formation may arise from metabolic pathways involving epoxide intermediates, raising concerns about mutagenicity and long-term safety during chronic administration.
Eigenschaften
IUPAC Name |
2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c1-9-6-7-12(11-5-3-2-4-10(9)11)19-14(16)17-18-15(19)22-8-13(20)21/h2-7H,8H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCLZQFKIFSJBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.